![molecular formula C18H14BrN3O2 B2892514 1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione CAS No. 62955-53-7](/img/structure/B2892514.png)
1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione, also known as BMBAD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BMBAD belongs to the class of azolidinediones, which are known to exhibit anticonvulsant, anti-inflammatory, and anti-tumor activities.
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. The compound's reactivity, facilitated by the presence of the bromophenyl and benzimidazolyl groups, allows for diverse chemical transformations. For instance, it can undergo photochemical cyclization to yield five- to seven-membered heterocyclic compounds, showcasing its utility in creating complex molecular architectures (Iida, Yuasa, & Kibayashi, 1978).
Material Science Applications
In material science, derivatives of 1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione have been explored for the development of new polymeric materials. These compounds can be utilized as building blocks for the synthesis of polyamides with specific properties, such as photoactivity, which is of interest for various technological applications (Mallakpour & Rafiee, 2007).
Potential Biological Activities
The bromophenyl and benzimidazolyl motifs present in 1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione are of significant interest in medicinal chemistry due to their potential biological activities. For example, derivatives of this compound have been investigated for their antimicrobial activities, demonstrating the potential for the development of new antimicrobial agents (Goudgaon & Basha, 2011). Furthermore, the compound has been used as a precursor for the synthesis of inhibitors targeting specific enzymes or biological pathways, illustrating its versatility in drug discovery (Hall et al., 2001).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-11-20-14-4-2-3-5-15(14)21(11)16-10-17(23)22(18(16)24)13-8-6-12(19)7-9-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWHTRCZMLDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.